molecular formula C6H9ClN4 B11821272 N'-aminopyridine-3-carboximidamide;hydrochloride

N'-aminopyridine-3-carboximidamide;hydrochloride

Cat. No.: B11821272
M. Wt: 172.61 g/mol
InChI Key: DPMIUHAFAUQOBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-aminopyridine-3-carboximidamide;hydrochloride involves several steps. One common method includes the reaction of pyridine-3-carboximidamide with an amine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

N’-aminopyridine-3-carboximidamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .

Scientific Research Applications

N’-aminopyridine-3-carboximidamide;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition and protein interactions. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .

Biological Activity

N'-aminopyridine-3-carboximidamide;hydrochloride is a compound of significant interest in biological and pharmacological research, particularly due to its potential neuroprotective properties. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN4O and a molecular weight of 172.61 g/mol. It is classified as a carboximidamide, which indicates that it is derived from carboxylic acids where the hydroxyl group is replaced by an imino group. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

Research suggests that this compound exhibits significant biological activity primarily through its interaction with neuronal systems. Key mechanisms include:

  • Nitric Oxide Synthase (NOS) Modulation : The compound may influence nitric oxide synthase activity, which plays a crucial role in neuronal survival and function. Inhibition of specific NOS isoforms, particularly neuronal nitric oxide synthase (nNOS), has been linked to neuroprotective effects in various models of neurodegenerative diseases .
  • Neuroprotection : In vitro and in vivo studies indicate that this compound can protect neurons from damage, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis .

Biological Activity Data

The following table summarizes key bioactivity data related to this compound:

Activity Type Assay Method IC50 Value (µM) Target
nNOS InhibitionHemoglobin capture assay0.41 - 2.6Neuronal Nitric Oxide Synthase
NeuroprotectionIn vitro neuronal culturesNot specifiedNeurons in culture
Anti-inflammatory effectsIn vivo rat modelsNot specifiedGeneral inflammation markers

The compound's selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) has been noted, which is critical for minimizing side effects associated with broader NOS inhibition .

Case Studies

  • Neuroprotective Effects in Animal Models : A study evaluated the effects of this compound on rat models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.
  • In Vitro Studies on Neuronal Cultures : Another study utilized cultured neurons treated with various concentrations of the compound, demonstrating dose-dependent neuroprotection against oxidative stress-induced apoptosis. The findings suggest that the compound activates survival signaling pathways while inhibiting pro-apoptotic factors.

Comparative Analysis

To contextualize the unique properties of this compound, the following table compares it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N'-aminopyridine-3-carboximidamideC7H9ClN4OSelective nNOS inhibition, neuroprotective properties
3-AminopyridineC5H7NBasic structure with potential neuroactive properties
Nicotinic acidC6H5NO2Involved in neurotransmission but lacks specific nNOS activity

This compound stands out due to its specific neuroprotective properties and potential role in modulating nitric oxide pathways, which are less pronounced in other similar compounds.

Properties

IUPAC Name

N'-aminopyridine-3-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMIUHAFAUQOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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